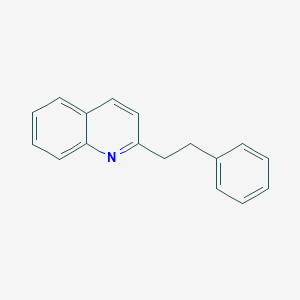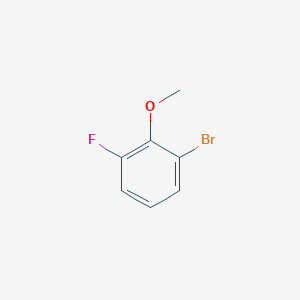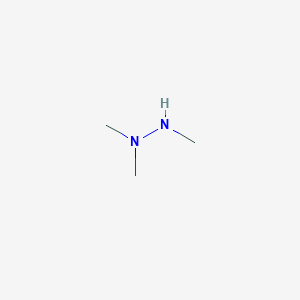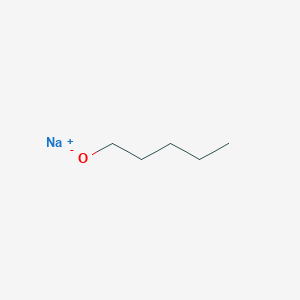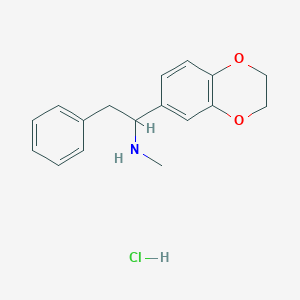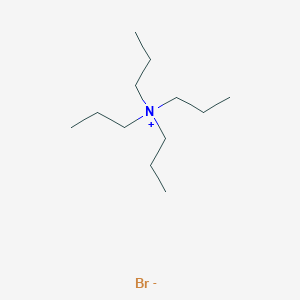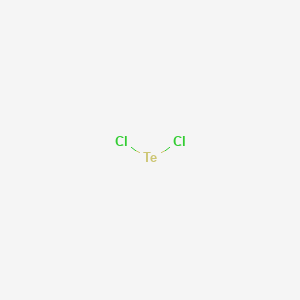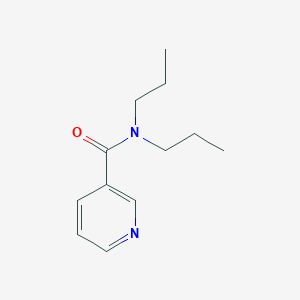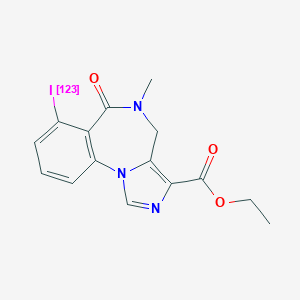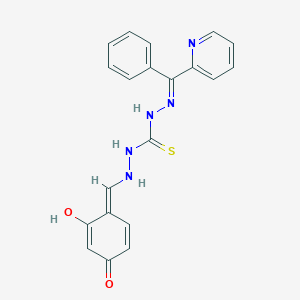
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone, commonly referred to as PPCT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. PPCT is a Schiff base ligand that is derived from the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. This compound has been found to exhibit a range of interesting properties, including anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of PPCT is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. PPCT has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which may contribute to its anti-cancer effects. Additionally, PPCT has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Effets Biochimiques Et Physiologiques
PPCT has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, PPCT has been found to exhibit anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects. PPCT has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPCT is its broad range of potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for further research. However, one of the limitations of PPCT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on PPCT. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could involve further investigating the mechanism of action of PPCT, with the goal of identifying specific cellular pathways that are targeted by this compound. Additionally, further research could be conducted to explore the potential applications of PPCT in other areas of scientific research, such as anti-inflammatory or anti-oxidant therapy.
Méthodes De Synthèse
The synthesis of PPCT involves the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography. The yield of PPCT can vary depending on the reaction conditions, but typically ranges from 50-80%.
Applications De Recherche Scientifique
PPCT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. PPCT has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected.
Propriétés
Numéro CAS |
127716-72-7 |
|---|---|
Nom du produit |
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
Formule moléculaire |
C20H17N5O2S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c26-16-10-9-15(18(27)12-16)13-22-24-20(28)25-23-19(14-6-2-1-3-7-14)17-8-4-5-11-21-17/h1-13,26-27H,(H2,24,25,28)/b22-13+,23-19+ |
Clé InChI |
GCAWXZQCCKPHDQ-GCEDBABMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC(=S)NN/C=C/2\C=CC(=O)C=C2O)/C3=CC=CC=N3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=N3 |
Synonymes |
1-(phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




